S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate is an organic compound characterized by its unique structure, which includes a thiosulfate group attached to a cyclohexyl-substituted amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate typically involves the reaction of a cyclohexyl-substituted amine with an appropriate thiosulfate reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include cyclohexylamine, butyl bromide, and sodium thiosulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted amines and thioethers.
Wissenschaftliche Forschungsanwendungen
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiosulfate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclohexyl groups provide hydrophobic interactions that enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-((4-(4-Methoxycyclohexyl)butyl)amino)ethyl thiosulfate
- S-2-((4-(4-Cyclohexylbutyl)amino)ethyl)ethanesulfonothioate
Uniqueness
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate is unique due to its dual cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
21209-21-2 |
---|---|
Molekularformel |
C18H35NO3S2 |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
1-cyclohexyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane |
InChI |
InChI=1S/C18H35NO3S2/c20-24(21,22)23-15-14-19-13-5-4-6-16-9-11-18(12-10-16)17-7-2-1-3-8-17/h16-19H,1-15H2,(H,20,21,22) |
InChI-Schlüssel |
QZNYWWZOQIXNMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCC(CC2)CCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.